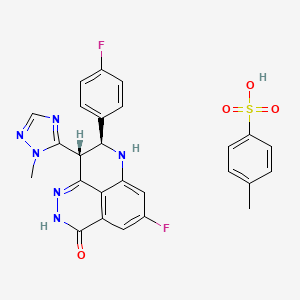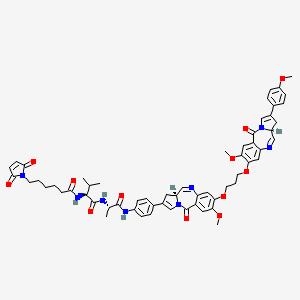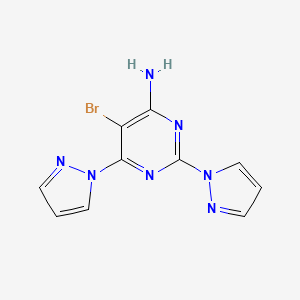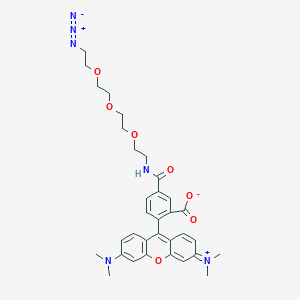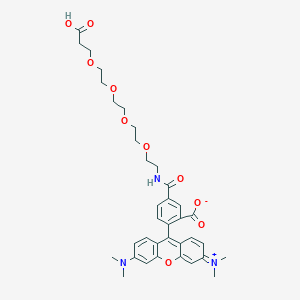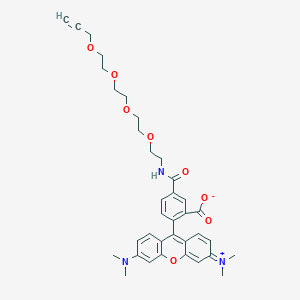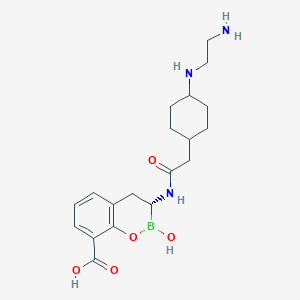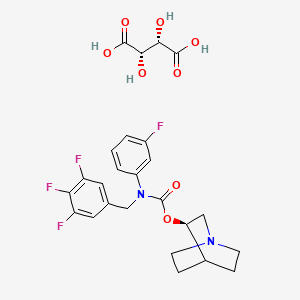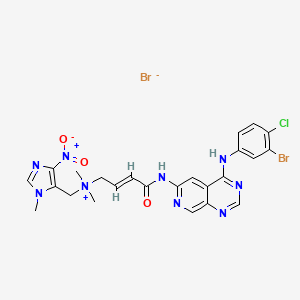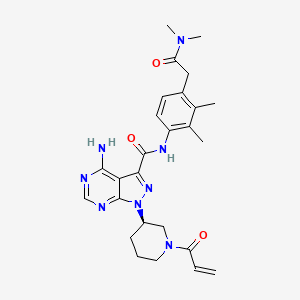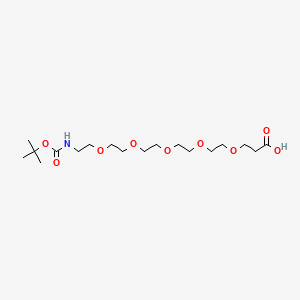
t-Boc-N-amido-PEG5-acid
描述
t-Boc-N-amido-PEG5-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group and a terminal carboxylic acid group. The compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its cleavable nature and hydrophilic properties .
准备方法
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG5-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the reaction of polyethylene glycol (PEG) with a suitable amine to introduce the amino group. This is followed by the protection of the amino group with a tert-butoxycarbonyl (t-Boc) group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically above 95%. The compound is then stored under controlled conditions to maintain its stability and prevent degradation.
化学反应分析
Types of Reactions
t-Boc-N-amido-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
EDC or DCC: Used as activators in the formation of amide bonds.
Mild Acidic Conditions: Used for the deprotection of the t-Boc group.
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Amine: Formed through the deprotection of the t-Boc group.
科学研究应用
t-Boc-N-amido-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including ADCs and PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.
Industry: Employed in the production of bioconjugates and other PEGylated compounds for various industrial applications.
作用机制
The mechanism of action of t-Boc-N-amido-PEG5-acid involves its role as a linker in bioconjugation processes. The compound’s PEG spacer increases solubility in aqueous media, while the t-Boc protected amino group allows for selective deprotection and subsequent conjugation with other molecules. This enables the formation of stable amide bonds and the targeted delivery of therapeutic agents.
相似化合物的比较
t-Boc-N-amido-PEG5-acid is unique due to its specific combination of a t-Boc protected amino group and a terminal carboxylic acid group. Similar compounds include:
t-Boc-N-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
t-Boc-N-amido-PEG4-acid: Similar structure but with a different PEG spacer length, affecting its application in bioconjugation.
t-Boc-N-amido-dPEG8-acid: Features a longer PEG spacer, providing increased flexibility and solubility.
These compounds share similar functional groups but differ in their PEG spacer lengths, which influence their solubility, reactivity, and suitability for specific applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYBVZICXVYKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


